Methyl 3-phenylpyrrolidine-3-carboxylate hydrochloride
Overview
Description
“Methyl 3-phenylpyrrolidine-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C12H15NO2.HCl . It has a molecular weight of 241.72 . The IUPAC name for this compound is methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H15NO2.ClH/c1-15-12(14)11-8-13-7-10(11)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11+;/m0./s1 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 241.71 .Scientific Research Applications
Stereochemistry and Pharmacological Profile Improvement
Methyl 3-phenylpyrrolidine-3-carboxylate hydrochloride is related to structural analogs based on the pyrrolidin-2-one pharmacophore, which are known for their effectiveness in facilitating memory processes and mitigating cognitive function impairment due to various causes. Research on enantiomerically pure versions of these compounds, such as (R)-phenylpiracetam and its methyl derivative, has shown that the configuration of stereocenters directly correlates with their biological properties. These studies have led to the identification of the most pharmacologically advantageous stereoisomers, underlining the significance of stereochemistry in enhancing the pharmacological profile of these compounds (Veinberg et al., 2015).
Toxicity Evaluation of Aminoxyl Radicals
The toxicity of aminoxyl radicals, including compounds related to the pyrrolidine structure, has been evaluated with findings suggesting low toxicity and non-mutagenicity. This research is crucial for understanding the safety profile of such compounds in scientific applications. A study examining aminoxyl radicals found them to be nonmutagenic, supporting their safety in potential therapeutic uses (Sosnovsky, 1992).
Anticancer Potential of Cinnamic Acid Derivatives
Research into cinnamic acid derivatives, which share a functional relationship with this compound, highlights their underexplored anticancer potentials. The structural flexibility of cinnamic acids allows for the synthesis of various derivatives with promising antitumor properties. This area of study provides insights into the potential applications of this compound analogs in cancer research (De, Baltas, & Bedos-Belval, 2011).
Application in Drug Molecule Functionalization
The metabolic hydroxy and carboxy functionalization of alkyl moieties in drug molecules, including structures similar to this compound, play a significant role in modifying pharmacologic activity. Understanding these processes is essential for predicting the activity of metabolites and designing effective drug molecules (El-Haj & Ahmed, 2020).
Implications in Environmental and Health Safety
The occurrence and behavior of parabens in aquatic environments, related to their use as preservatives in various products, provide valuable information on the environmental and health safety of related compounds like this compound. This research underscores the importance of understanding the fate and impact of chemical compounds in the environment (Haman et al., 2015).
Safety and Hazards
Future Directions
While specific future directions for “Methyl 3-phenylpyrrolidine-3-carboxylate hydrochloride” are not available, research into pyrrolidine analogs is ongoing due to their diverse biological and medicinal importance . Further studies could focus on exploring the therapeutic potential of these compounds and developing more efficient synthesis methods .
Properties
IUPAC Name |
methyl 3-phenylpyrrolidine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-11(14)12(7-8-13-9-12)10-5-3-2-4-6-10;/h2-6,13H,7-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEHNGSSSUIFQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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